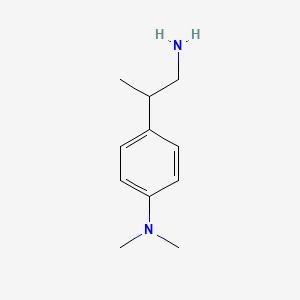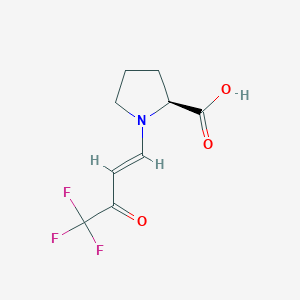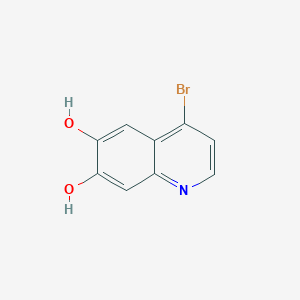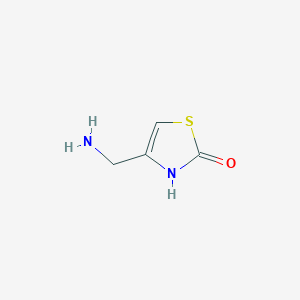![molecular formula C8H16ClN5S B15329556 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15329556.png)
4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride is a chemical compound that features a cyclohexane ring substituted with an amine group and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment to Cyclohexane: The tetrazole moiety is then attached to a cyclohexane ring through a sulfanyl linkage. This can be achieved by reacting the tetrazole with a cyclohexane derivative containing a suitable leaving group.
Introduction of the Amine Group: The final step involves the introduction of the amine group at the 1-position of the cyclohexane ring. This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The unique structural features of this compound make it suitable for use in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It can be used in studies investigating the biological activity of tetrazole-containing compounds, including their interactions with enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The amine group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,3,4-tetrazol-5-amine: A simpler tetrazole derivative with similar chemical properties.
Cyclohexanamine: A basic structure similar to the cyclohexane ring in the compound.
Sulfanyl derivatives: Compounds containing sulfanyl groups that exhibit similar reactivity.
Uniqueness
4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride is unique due to the combination of the tetrazole moiety, sulfanyl linkage, and cyclohexane ring. This combination imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C8H16ClN5S |
|---|---|
Molecular Weight |
249.77 g/mol |
IUPAC Name |
4-(1-methyltetrazol-5-yl)sulfanylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N5S.ClH/c1-13-8(10-11-12-13)14-7-4-2-6(9)3-5-7;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
VPYFAXZQGHTUIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SC2CCC(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![n-(2-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)ethyl)-2-chloroacetamide](/img/structure/B15329523.png)

![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B15329532.png)

![7-Iodobenzo[d]isothiazol-3-amine](/img/structure/B15329542.png)
![4-[3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol](/img/structure/B15329546.png)
![2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide](/img/structure/B15329550.png)


